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Compound of Interest

Compound Name:
2-[1-(2-

aminoethyl)cyclohexyl]acetic acid

CAS No.: 1500558-49-5

Cat. No.: B1454811

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Gabapentin Impurity G, a known

impurity of the widely used anticonvulsant and analgesic drug, Gabapentin. As with any

pharmaceutical compound, a thorough understanding of its impurity profile is paramount for

ensuring drug safety and efficacy. This document delves into the physicochemical properties,

formation, synthesis, analytical detection, and toxicological assessment of Gabapentin Impurity

G, offering valuable insights for professionals in the field of drug development and quality

control.

Introduction to Gabapentin and the Imperative of
Impurity Profiling
Gabapentin, chemically described as 2-[1-(aminomethyl)cyclohexyl]acetic acid, is a structural

analogue of the neurotransmitter gamma-aminobutyric acid (GABA). It is extensively prescribed
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for the management of epileptic seizures and neuropathic pain.[1] The high daily doses of

Gabapentin, which can exceed 2 grams, necessitate stringent quality control of the drug

substance and its formulations.[2] Regulatory bodies, including the International Council on

Harmonisation (ICH), mandate rigorous impurity profiling to ensure that any potential

contaminants do not compromise patient safety.[2]

Impurities in a drug product can originate from various sources, including the synthesis of the

active pharmaceutical ingredient (API), degradation of the API over time, or interactions

between the API and excipients within the formulation.[3][4] These impurities, even at trace

levels, can potentially exhibit undesirable pharmacological or toxicological effects. Therefore,

their identification, characterization, and quantification are critical steps in the drug

development process. Gabapentin Impurity G is a recognized impurity listed in the European

Pharmacopoeia (EP), highlighting its regulatory significance.[5][6]

Physicochemical Properties of Gabapentin Impurity
G
A fundamental understanding of the physicochemical properties of an impurity is the

cornerstone of developing robust analytical methods for its detection and control.

Property Value Source(s)

Chemical Name

[1-(2-

Aminoethyl)cyclohexyl]acetic

acid

[5][7][8]

CAS Number 1500558-49-5 [5][6][7]

Molecular Formula C₁₀H₁₉NO₂ [6][7]

Molecular Weight 185.26 g/mol [6][7]

Formation and Synthesis of Gabapentin Impurity G
The precise formation pathway of Gabapentin Impurity G is not extensively detailed in publicly

available literature. However, impurities in Gabapentin can arise from several routes:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/gabapentintablets.pdf
https://documents.thermofisher.com/TFS-Assets/CMD/Application-Notes/can-74011-hplc-uv-cad-impurity-analysis-gabapentin-can74011-en.pdf
https://documents.thermofisher.com/TFS-Assets/CMD/Application-Notes/can-74011-hplc-uv-cad-impurity-analysis-gabapentin-can74011-en.pdf
https://pubmed.ncbi.nlm.nih.gov/27497652/
https://www.ncbi.nlm.nih.gov/books/NBK493228/
https://www.chemwhat.com/gabapentin-ep-impurity-g-cas-1500558-49-5/
https://synthinkchemicals.com/product/gabapentin-ep-impurity-g/
https://www.chemwhat.com/gabapentin-ep-impurity-g-cas-1500558-49-5/
https://lotusfeetpharma.com/product-details/208/gabapentin-impurity-g-1500558-49-5
https://chemicea.com/product/gabapentin-ep-impurity-g
https://www.chemwhat.com/gabapentin-ep-impurity-g-cas-1500558-49-5/
https://synthinkchemicals.com/product/gabapentin-ep-impurity-g/
https://lotusfeetpharma.com/product-details/208/gabapentin-impurity-g-1500558-49-5
https://synthinkchemicals.com/product/gabapentin-ep-impurity-g/
https://lotusfeetpharma.com/product-details/208/gabapentin-impurity-g-1500558-49-5
https://synthinkchemicals.com/product/gabapentin-ep-impurity-g/
https://lotusfeetpharma.com/product-details/208/gabapentin-impurity-g-1500558-49-5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1454811?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis-Related Impurities: These are by-products or unreacted starting materials from the

chemical synthesis of Gabapentin. The synthesis of Gabapentin often involves a Hofmann

rearrangement of [1-(2-amino-2-oxoethyl)cyclohexyl]acetic acid.[2] Variations in reaction

conditions can lead to the formation of related substances.

Degradation Products: Gabapentin can degrade under certain storage conditions, leading to

the formation of impurities.

Formulation-Related Impurities: Interactions between Gabapentin and excipients can

generate impurities. For instance, an adduct of Gabapentin and lactose has been identified,

formed through a Maillard reaction and Amadori rearrangement during stability studies of

capsule formulations.[3]

While a specific, detailed synthesis of Gabapentin Impurity G is not readily available, a

plausible synthetic route can be inferred from the synthesis of Gabapentin itself. A potential

pathway could involve the modification of starting materials or intermediates used in the

Gabapentin synthesis to yield the [1-(2-Aminoethyl)cyclohexyl]acetic acid structure. A

generalized representation of a potential synthetic logic is presented below.

Starting Materials Key Intermediates
Final Product

Cyclohexanone Cyclohexylidene_Malononitrile

Knoevenagel
Condensation

Malononitrile

Substituted_Cyclohexane

Michael
Addition Aminoethyl_IntermediateReduction Gabapentin_Impurity_GHydrolysis
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Caption: A potential synthetic pathway for Gabapentin Impurity G.

Analytical Methodologies for Detection and
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The accurate detection and quantification of Gabapentin Impurity G are crucial for quality

control. Due to the lack of a strong chromophore in Gabapentin and many of its impurities,

standard UV detection in High-Performance Liquid Chromatography (HPLC) can be

challenging.[2]

HPLC with UV and Charged Aerosol Detection (CAD)
A robust and sensitive method for the analysis of Gabapentin and its impurities, including

Impurity G, involves the hyphenation of HPLC with both UV and Charged Aerosol Detectors

(CAD).[2] This combination provides a comprehensive impurity profile.

UV Detection: Useful for impurities that possess a chromophore.

Charged Aerosol Detection (CAD): A universal detection method that is not dependent on the

optical properties of the analyte. It is particularly suitable for non-volatile and semi-volatile

compounds, making it ideal for chromophore-deficient impurities like Gabapentin Impurity G.

The use of a combined UV-CAD system allows for the simultaneous detection of a wide range

of impurities in a single chromatographic run, improving efficiency and ensuring compliance

with stringent regulatory requirements, such as the 0.03% reporting threshold for high-dose

drugs like Gabapentin.[2]

Experimental Protocol: HPLC-UV-CAD Method
The following is a representative step-by-step methodology for the analysis of Gabapentin

Impurity G.

Objective: To detect and quantify Gabapentin Impurity G in a drug substance or product.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

UV Detector

Charged Aerosol Detector (CAD)

Chromatography Data System (CDS)
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Materials:

Gabapentin drug substance or product sample

Gabapentin Impurity G reference standard

HPLC grade water

HPLC grade acetonitrile

Formic acid (or other suitable mobile phase modifier)

Volumetric flasks, pipettes, and other standard laboratory glassware

Syringe filters (0.45 µm)

Chromatographic Conditions (Example):

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase A: 0.1% Formic acid in water

Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Elution: A time-based gradient from a high percentage of Mobile Phase A to a

higher percentage of Mobile Phase B to ensure separation of all impurities.

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Injection Volume: 10 µL

UV Detection Wavelength: 210 nm

CAD Settings: As per manufacturer's recommendations

Procedure:
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Standard Preparation:

Accurately weigh a suitable amount of Gabapentin Impurity G reference standard.

Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock

solution of known concentration.

Prepare a series of working standard solutions by diluting the stock solution to cover the

expected concentration range of the impurity.

Sample Preparation:

Accurately weigh a suitable amount of the Gabapentin drug substance or powdered drug

product.

Dissolve in the same diluent used for the standard preparation to achieve a target

concentration of the active ingredient.

Sonicate if necessary to ensure complete dissolution.

Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Analysis:

Equilibrate the HPLC system with the initial mobile phase composition.

Inject the blank (diluent), standard solutions, and sample solutions into the

chromatograph.

Record the chromatograms from both the UV and CAD detectors.

Data Analysis:

Identify the peak corresponding to Gabapentin Impurity G in the sample chromatogram by

comparing its retention time with that of the reference standard.

Calculate the concentration of Gabapentin Impurity G in the sample using the peak area

from the CAD detector and a calibration curve generated from the standard solutions.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1454811?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample and Standard
Preparation

HPLC Separation
(C18 Column, Gradient Elution)

Dual Detection
(UV and CAD)

Data Acquisition
(Chromatography Data System)

Data Analysis
(Peak Identification and Quantification)

Click to download full resolution via product page

Caption: A typical analytical workflow for Gabapentin Impurity G.

Toxicological Assessment
A critical aspect of impurity profiling is the toxicological assessment to understand the potential

risk to patient safety.

Currently, there is a lack of specific, publicly available toxicological data for Gabapentin

Impurity G. In such cases, a combination of approaches is often employed:

In Silico Toxicity Prediction: Computational tools can be used to predict the potential toxicity

of a compound based on its chemical structure.[9] These models can assess the likelihood of

mutagenicity, carcinogenicity, and other toxic endpoints. While not a substitute for

experimental data, in silico predictions can provide valuable initial insights and help prioritize

further testing.
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Read-Across: The toxicity of a substance can sometimes be inferred from structurally similar

compounds for which toxicological data is available. However, this approach requires careful

justification of the structural and metabolic similarities.

Genotoxicity Testing: Given that impurities can have the potential to be genotoxic (damaging

to DNA), in vitro tests such as the Ames test (bacterial reverse mutation assay) are often

conducted to assess this risk.[10]

It is important to note that Gabapentin itself has been shown to have a low potential for

genotoxicity in a battery of in vitro and in vivo assays.[6] However, this does not preclude the

possibility of an impurity having a different toxicological profile.

Regulatory Landscape and Acceptance Criteria
The control of impurities in pharmaceutical products is governed by stringent regulatory

guidelines. The European Pharmacopoeia (Ph. Eur.) provides monographs that specify the

quality standards for active substances and finished products.

While the specific acceptance criteria for Gabapentin Impurity G are detailed within the official

Ph. Eur. monograph for Gabapentin, general principles for setting impurity limits are outlined in

ICH guidelines. These limits are based on the maximum daily dose of the drug and the

potential toxicity of the impurity. For high-dose drugs like Gabapentin, the identification and

qualification thresholds for impurities are typically lower.[2]

For a specified impurity like Gabapentin Impurity G, the Ph. Eur. monograph will provide a

specific limit, which must not be exceeded in the final drug product.

Conclusion
Gabapentin Impurity G is a critical quality attribute of Gabapentin that requires careful

monitoring and control. This guide has provided a comprehensive overview of its

physicochemical properties, potential formation pathways, and robust analytical methodologies

for its detection and quantification. While specific toxicological data for this impurity remains

limited, a combination of in silico assessment and established regulatory guidelines provides a

framework for ensuring patient safety. For researchers, scientists, and drug development

professionals, a thorough understanding of Gabapentin Impurity G is essential for the
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successful development and commercialization of safe and effective Gabapentin-based

therapies.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.mdpi.com/1420-3049/26/11/3169
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2009/022399Orig1s000EA.pdf
https://link.springer.com/protocol/10.1007/978-1-4939-9080-4_13
https://www.medsafe.govt.nz/profs/datasheet/g/Gabapentincap.pdf
https://www.drugs.com/gabapentin.html
https://www.sciencedirect.com/science/article/pii/S027869151930064X
https://pubmed.ncbi.nlm.nih.gov/24343283/
https://www.mypcnow.org/fast-fact/gabapentin-for-neuropathic-pain/
https://www.sciencedirect.com/science/article/pii/S027869152400302X
https://www.benchchem.com/product/b1454811?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1454811?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. uspnf.com [uspnf.com]

2. documents.thermofisher.com [documents.thermofisher.com]

3. Identification, synthesis, isolation and characterization of formulation related impurity of
Gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

5. chemwhat.com [chemwhat.com]

6. synthinkchemicals.com [synthinkchemicals.com]

7. lotusfeetpharma.com [lotusfeetpharma.com]

8. Gabapentin EP Impurity G | 1500558-49-5 [chemicea.com]

9. In silico prediction of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-Depth Technical Guide to Gabapentin Impurity G
(CAS 1500558-49-5)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1454811/docs#an-in-depth-technical-guide-to-
gabapentin-impurity-g-cas-1500558-49-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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